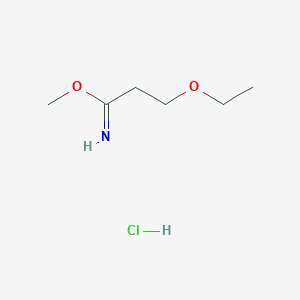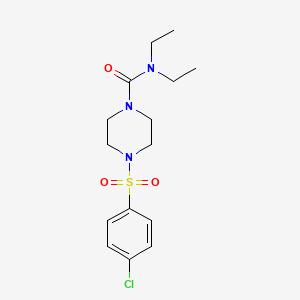![molecular formula C16H28N4O2 B2941725 N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide CAS No. 1311782-66-7](/img/structure/B2941725.png)
N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It was first synthesized in 2007 by a team of researchers at the University of Kentucky, led by Dr. Stephen Husbands. Since then, CPP-115 has been the subject of extensive research due to its potential as a treatment for a variety of neurological and psychiatric conditions.
Mechanism of Action
N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming and anti-convulsant effect.
Biochemical and Physiological Effects:
Studies have shown that this compound is able to increase the levels of GABA in the brain, which can have a number of physiological and biochemical effects. These effects include a reduction in the frequency and severity of seizures, a decrease in anxiety and stress levels, and a reduction in drug-seeking behavior in addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide as a research tool is its high potency and selectivity for GABA transaminase. This allows researchers to more precisely study the effects of GABA on various neurological and psychiatric conditions. However, one limitation of this compound is that it is not currently approved for human use, which limits its potential as a clinical treatment.
Future Directions
There are a number of potential future directions for research on N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide. One area of interest is the potential use of this compound as a treatment for addiction, particularly for cocaine and methamphetamine addiction. Other potential areas of research include the use of this compound as a treatment for anxiety disorders and the development of more potent and selective GABA transaminase inhibitors. Additionally, further research is needed to better understand the long-term effects of this compound on brain function and behavior.
Synthesis Methods
The synthesis of N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide involves a multi-step process, beginning with the reaction of 1-cyanocyclopentene with ethylamine to form N-ethyl-1-cyanocyclopentylamine. This compound is then reacted with 1-(2-chloroethyl)piperazine to form N-ethyl-2-[4-(2-chloroethyl)piperazin-1-yl]cyclopentanecarbonitrile. The final step involves the reaction of this compound with ethyl acetate and sodium hydroxide to form this compound.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide has been the subject of extensive research due to its potential as a treatment for a variety of neurological and psychiatric conditions. Some of the conditions for which this compound has shown promise include epilepsy, addiction, and anxiety disorders.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-2-22-12-11-19-7-9-20(10-8-19)13-15(21)18-16(14-17)5-3-4-6-16/h2-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTUXCDHXQBQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCN(CC1)CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2941647.png)
![2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2941648.png)
![2-[(4-Phenyldiazenylphenyl)carbamoyl]benzoic acid](/img/structure/B2941649.png)


![2-[[4-[(1-Tert-butyl-5-chloro-6-oxopyridazin-4-yl)oxymethyl]phenyl]methoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B2941654.png)




![ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate](/img/structure/B2941665.png)